(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl

NMDA receptor Glycine site antagonist Enantioselectivity

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate hydrochloride (CAS 63492-82-0 free base; HCl salt commonly supplied) is a chiral, heterocyclic amino acid ester belonging to the 1,2,3,4-tetrahydroquinoline-2-carboxylate class. It serves as a rigidified bioisostere of phenylalanine and is employed as a key synthetic intermediate in the preparation of enantiomerically pure NMDA-glycine site antagonists and angiotensin-converting enzyme (ACE) inhibitors.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Cat. No. B7988116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=CC=CC=C2N1.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m0./s1
InChIKeyGZCFAFBVBOGXRN-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl: Chiral Building Block for CNS and Cardiovascular Research


(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate hydrochloride (CAS 63492-82-0 free base; HCl salt commonly supplied) is a chiral, heterocyclic amino acid ester belonging to the 1,2,3,4-tetrahydroquinoline-2-carboxylate class. It serves as a rigidified bioisostere of phenylalanine and is employed as a key synthetic intermediate in the preparation of enantiomerically pure NMDA-glycine site antagonists [1] and angiotensin-converting enzyme (ACE) inhibitors [2]. The compound is supplied as a hydrochloride salt (MF: C₁₁H₁₄ClNO₂, MW: 227.69 g/mol), which enhances its aqueous solubility and handling properties relative to the free base .

Risk of Substituting (S)-Methyl Tetrahydroquinoline-2-carboxylate HCl with Racemate or (R)-Enantiomer


Generic substitution fails because the biological activity of tetrahydroquinoline-2-carboxylate-derived ligands is profoundly enantioselective. In the NMDA-glycine antagonist series, the S-enantiomer of the final compound 2 exhibits a Ki of 0.96 nM, whereas the R-enantiomer shows a Ki of 82 nM—an 85-fold loss in affinity [1]. Similarly, ACE inhibitory potency in N-substituted tetrahydroquinoline-2-carboxylic acid series varies by orders of magnitude depending on absolute configuration [2]. Using racemic methyl ester or the incorrect enantiomer as a starting material propagates stereochemical uncertainty into the final active pharmaceutical ingredient (API), compromising target engagement, assay reproducibility, and intellectual property position. The hydrochloride salt form further distinguishes the compound from the free base by providing defined stoichiometry, improved aqueous solubility, and consistent handling for automated synthesis and high-throughput screening workflows [3].

Quantified Differentiation of (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl: Head-to-Head Evidence


Enantioselective Glycine Site Binding: S-Enantiomer Affords 85-Fold Higher NMDA Affinity than R

When elaborated to the tricyclic quinoxalinedione pharmacophore from methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, the S-configured final compound 2 exhibits a Ki of 0.96 nM for the glycine site of the NMDA receptor, while the R-enantiomer shows a Ki of 82 nM—an 85-fold difference [1]. This directly demonstrates that the stereochemistry at the tetrahydroquinoline 2-position is a critical determinant of target engagement, and that procurement of the (S)-methyl ester is essential for synthesizing the sub-nanomolar ligand.

NMDA receptor Glycine site antagonist Enantioselectivity Quinoxalinedione

Enzymatic Resolution Efficiency: α-Chymotrypsin Delivers (S)-Enantiomer in 97% ee vs. Racemate

Racemic methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate 3 was resolved using α-chymotrypsin to yield the (S)-enantiomer in 97% ee and 47% yield (enantiomeric ratio E = 67) [1]. This compares favorably to alternative chemical resolution approaches described as 'too tedious for multi-gram synthesis.' The hydrochloride salt of the (S)-methyl ester is subsequently prepared to isolate the single enantiomer in crystalline form, ensuring optical purity is maintained during storage and subsequent synthetic transformations .

Enzymatic resolution Chiral separation α-Chymotrypsin Process chemistry

Ring-Size Selectivity: Tetrahydroquinoline Core vs. Tetrahydroisoquinoline in P2X7 Antagonism

In a systematic SAR study of KN-62-derived P2X7 antagonists, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core constrained as the S-configuration at the 3-position yielded only one compound (1e) with appreciable P2X7 antagonism, which was 30-fold weaker than KN-62 itself [1]. This contrasts with the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid scaffold, which when N-acylated provides potent ACE inhibitors with IC₅₀ values in the low nanomolar range [2]. The different ring fusion pattern (2-carboxylate vs. 3-carboxylate) fundamentally alters the spatial orientation of the ester group and the distance between the amine and the aromatic ring, leading to divergent biological profiles across target classes .

P2X7 receptor Purinergic signaling Core scaffold comparison KN-62 analogs

Solubility and Salt-Form Handling: HCl Salt Provides Defined Stoichiometry and Aqueous Processability

The hydrochloride salt of (S)-methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate offers a calculated aqueous solubility of approximately 3.4 g/L at 25 °C , which is substantially higher than the free base methyl ester (CAS 40971-35-5). The free base is reported as an oil or low-melting solid, complicating accurate weighing and automated dispensing . The HCl salt is a crystalline solid at room temperature (recommended storage: room temperature, cool dry place) with a defined melting point and 97% purity specification , enabling precise stoichiometric control in subsequent N-acylation, hydrolysis, or peptide coupling reactions.

Salt form selection Aqueous solubility Crystallinity Automated synthesis

High-Value Application Scenarios for (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl


Synthesis of Sub-Nanomolar NMDA Glycine Site Antagonists for Stroke and Neurodegeneration Research

The (S)-methyl ester HCl serves as the essential chiral pool starting material for constructing tricyclic quinoxalinedione NMDA-glycine antagonists, exemplified by compound (S)-2 (Ki = 0.96 nM) [1]. The 85-fold enantioselectivity penalty for the R-enantiomer (Ki = 82 nM) mandates use of the S-configured ester to achieve sub-nanomolar target engagement [1]. This application is directly relevant to programs investigating neuroprotection in ischemic stroke, Alzheimer's disease, and Huntington's disease, where glycine site antagonism is a validated therapeutic strategy [2].

Lead Generation for Orally Active ACE Inhibitors

N-Acylation of (S)-methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate produces potent ACE inhibitors, with in vitro IC₅₀ values reported in the low nanomolar range for optimized analogs [3]. The S-configuration at the 2-position is required for ACE inhibitory activity, paralleling the stereochemical requirements of captopril and related proline-based inhibitors [3]. The hydrochloride salt form facilitates aqueous coupling reactions and simplifies work-up in medicinal chemistry library production.

Chiral Building Block for Peptidomimetic Drug Discovery

As a rigidified phenylalanine bioisostere, (S)-methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl is employed in the design of conformationally constrained peptidomimetics targeting proteases, GPCRs, and protein-protein interactions . The defined S-stereochemistry and crystalline hydrochloride form ensure reproducible incorporation into peptide chains via standard coupling protocols, enabling SAR exploration of backbone geometry without introducing additional chiral complexity from racemic starting materials .

Enantiopure Intermediate for Asymmetric Methodology Development

The compound serves as a benchmark substrate for evaluating novel asymmetric catalysts, including organocatalytic transfer hydrogenation and enzymatic resolution systems [1]. The availability of both enantiomers in high ee (S: 97% ee via α-chymotrypsin; R: accessible via Novozym® 435) allows systematic comparison of catalyst performance using well-characterized chiral tetrahydroquinoline standards [1].

Quote Request

Request a Quote for (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.